molecular formula C16H12O5 B2770920 5,7-dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one CAS No. 247564-47-2

5,7-dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one

Cat. No.: B2770920
CAS No.: 247564-47-2
M. Wt: 284.267
InChI Key: DCUDWBFIVIMNPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one is a flavonoid compound, which belongs to a class of polyphenolic compounds known for their diverse biological activities Flavonoids are widely distributed in the plant kingdom and are known for their antioxidant, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one typically involves the use of starting materials such as 2-hydroxyacetophenone and 2-methoxybenzaldehyde. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation. One common method involves the use of a base-catalyzed aldol condensation followed by cyclization under acidic conditions to form the chromone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Ethers and esters.

Scientific Research Applications

5,7-Dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one is unique due to the presence of the methoxy group at the 2-position, which can influence its biological activity and solubility. This structural feature may enhance its ability to interact with specific molecular targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

5,7-dihydroxy-3-(2-methoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-20-13-5-3-2-4-10(13)11-8-21-14-7-9(17)6-12(18)15(14)16(11)19/h2-8,17-18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUDWBFIVIMNPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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